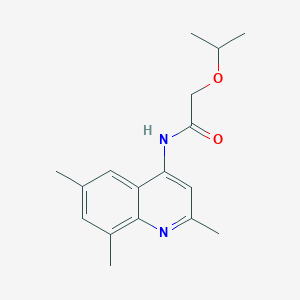
2-isopropoxy-N-(2,6,8-trimethyl-4-quinolinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-isopropoxy-N-(2,6,8-trimethyl-4-quinolinyl)acetamide, also known as IQA, is a synthetic compound that has been studied for its potential applications in scientific research.
Scientific Research Applications
2-isopropoxy-N-(2,6,8-trimethyl-4-quinolinyl)acetamide has been studied for its potential applications in various scientific research fields such as neuroscience, pharmacology, and biochemistry. It has been shown to modulate the activity of certain receptors in the brain, leading to potential therapeutic effects for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been studied for its potential anti-inflammatory and anti-cancer properties.
Mechanism of Action
2-isopropoxy-N-(2,6,8-trimethyl-4-quinolinyl)acetamide acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR) in the brain. This receptor is involved in various cognitive processes such as learning and memory. By modulating the activity of this receptor, this compound may enhance cognitive function and potentially treat neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound can enhance the activity of the α7 nAChR in the brain, leading to improved cognitive function. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties, potentially through its modulation of the α7 nAChR.
Advantages and Limitations for Lab Experiments
One advantage of using 2-isopropoxy-N-(2,6,8-trimethyl-4-quinolinyl)acetamide in lab experiments is its potential therapeutic applications in neurological disorders. Additionally, this compound has been shown to have low toxicity and good bioavailability. However, one limitation is that this compound is a synthetic compound and may not accurately represent natural compounds found in the body.
Future Directions
For 2-isopropoxy-N-(2,6,8-trimethyl-4-quinolinyl)acetamide research include further studies on its potential therapeutic applications and the development of more potent and selective compounds.
Synthesis Methods
The synthesis of 2-isopropoxy-N-(2,6,8-trimethyl-4-quinolinyl)acetamide involves the reaction of 2,6,8-trimethyl-4-quinolinecarboxylic acid with isopropyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain the final compound.
properties
IUPAC Name |
2-propan-2-yloxy-N-(2,6,8-trimethylquinolin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-10(2)21-9-16(20)19-15-8-13(5)18-17-12(4)6-11(3)7-14(15)17/h6-8,10H,9H2,1-5H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVWZWXAIMPLMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC(=O)COC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-bromophenyl)-2-({5-[2-(1H-indol-3-ylmethylene)hydrazino]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6097004.png)
![3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]-N-[1-(4-methylphenyl)propyl]propanamide](/img/structure/B6097008.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-(methylthio)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6097032.png)
![3-{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}acrylic acid](/img/structure/B6097035.png)
![({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl[(1-phenyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B6097052.png)
![1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[2-(2-thienyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6097053.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)tetrahydro-2H-pyran-2-carboxamide](/img/structure/B6097058.png)
![3-[2-({3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}methyl)-1H-pyrrol-1-yl]pyridine](/img/structure/B6097064.png)
![2-(2-furyl)-N-[2-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide](/img/structure/B6097072.png)
![ethyl 4-(2-phenoxyethyl)-1-{[(2-phenylethyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B6097076.png)

![1-{4-[(cyclooctylamino)methyl]-2-methoxyphenoxy}-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6097088.png)
![3-(4-chlorophenyl)-2-methyl-7-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6097094.png)